2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene
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Overview
Description
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene is an aromatic compound with the molecular formula C7H2BrClF4 It is characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the reaction of 2-bromo-5-fluorobenzotrifluoride with chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups such as bromine, chlorine, and fluorine.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) under anhydrous conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions to achieve the desired coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals[][3].
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features[][3].
Industry: The compound is used in the production of specialty chemicals and materials with specific properties[][3].
Mechanism of Action
The mechanism by which 2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and interaction with other molecules. For example, in enzyme inhibition studies, the compound may bind to the active site of an enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
1-bromo-3-chloro-5-fluorobenzene: Similar structure but lacks the trifluoromethyl group.
2-bromo-5-fluorobenzotrifluoride: Similar structure but lacks the chlorine atom.
3-bromo-5-fluorobenzotrifluoride: Similar structure but lacks the chlorine atom and has a different substitution pattern.
Uniqueness
2-bromo-1-chloro-5-fluoro-3-(trifluoromethyl)benzene is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
914225-64-2 |
---|---|
Molecular Formula |
C7H2BrClF4 |
Molecular Weight |
277.4 |
Purity |
95 |
Origin of Product |
United States |
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